![molecular formula C10H19NO3 B2735521 Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate CAS No. 2408958-00-7](/img/structure/B2735521.png)
Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate
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Description
Scientific Research Applications
- Application : The compound is useful in Diels-Alder reactions as a dienophile. It generates t-Boc–N=O, which is essential in this type of cycloaddition reaction .
- Application : Tert-butyl N-hydroxycarbamate has been employed in palladium-catalyzed syntheses of N-Boc-protected anilines. These protected anilines find applications in various organic syntheses .
- Application : Researchers have used tert-butyl N-hydroxycarbamate in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position .
- Application : Similar compounds, including N-pivaloylhydroxylamine and tert-butyl carbamate, have demonstrated intriguing hydrogen bonding arrangements. Understanding these patterns contributes to crystal engineering and materials science .
- Application : By comparing the X-ray structure of tert-butyl N-hydroxycarbamate with those of similar compounds, scientists gain insights into molecular interactions and crystal packing .
- Application : The X-ray structure of tert-butyl N-hydroxycarbamate has been determined for the first time. The compound forms ribbons through hydrogen bonding, providing valuable structural information .
Diels-Alder Reactions and Tert-Butyl N-Hydroxycarbamate
Synthesis of N-Boc-Protected Anilines
Tetrasubstituted Pyrroles with Ester or Ketone Groups
Solid-State Hydrogen Bonding Patterns
Comparison with Related Compounds
Structural Determination and Crystallography
properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(7-12)5-6-11-9(13)14-10(2,3)4/h12H,1,5-7H2,2-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMPRXJGSYDWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate |
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